molecular formula C9H10ClFO B6352825 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene CAS No. 2379321-88-5

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

Cat. No.: B6352825
CAS No.: 2379321-88-5
M. Wt: 188.62 g/mol
InChI Key: NVMGVGTZHGIAKS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is a substituted aromatic compound with a benzene core functionalized at positions 1, 2, 3, and 4. Key substituents include:

  • 1-methyl group: Enhances steric bulk and influences electronic properties.
  • 2-chloro and 4-fluoro groups: Halogen atoms modulate reactivity and stability via electron-withdrawing effects.

Its molecular formula is C₉H₁₀ClFO, with a molecular weight of 188.63 g/mol (calculated).

Properties

IUPAC Name

3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGVGTZHGIAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-(methoxymethyl)-1-methylbenzene, followed by the introduction of the fluorine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or sulfuryl chloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methoxymethyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include dehalogenated compounds and reduced methoxymethyl derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit or activate their function, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share positional or functional group similarities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Me, 2-Cl, 3-(MeOCH₂), 4-F C₉H₁₀ClFO 188.63 Methoxymethyl group; moderate polarity
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1-Me, 2-Br, 3-Cl, 4-F C₇H₅BrClF 238.47 Bromine substitution; higher molecular weight
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene 1-(3-F-C₆H₄CH₂O), 2-Cl, 4-NO₂ C₁₃H₉ClFNO₃ 297.67 Nitro group (strong EWG); benzyloxy bulk
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1-Cl, 2-F, 4-OMe, 3-CF₃ C₈H₅ClF₄O 228.57 CF₃ (strong EWG); higher fluorine content
1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene 1-Cl, 3-F, 4-(S-CH₂-C₆H₄F) C₁₃H₉ClF₂S 270.72 Sulfanylmethyl group; sulfur-mediated reactivity

Functional Group and Reactivity Analysis

  • The 3-CF₃ group in provides strong electron withdrawal, likely reducing aromatic ring reactivity compared to the target’s methoxymethyl group .
  • Polarity and Solubility :

    • The methoxymethyl group (target) enhances hydrophilicity relative to the sulfanylmethyl group in , which may favor organic phase partitioning.
    • The nitro group in drastically increases polarity but reduces stability under reducing conditions .

Biological Activity

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevance in drug development.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H12ClF
  • Molecular Weight: 188.65 g/mol

The presence of chlorine and fluorine atoms, along with a methoxymethyl group, contributes to its unique reactivity and interaction with biological targets.

Research indicates that this compound may act through various mechanisms:

  • Electrophilic Interactions:
    • The compound can function as an electrophile, allowing it to react with nucleophilic sites in biological macromolecules such as proteins and nucleic acids.
  • Enzyme Inhibition:
    • It has been shown to inhibit specific enzymes relevant to disease pathways, which can be beneficial in developing therapeutic agents against conditions like cancer and neurodegenerative diseases .
  • Receptor Modulation:
    • The compound's structure suggests it may interact with various receptors, influencing signaling pathways critical for cellular functions.

Pharmacological Studies

Several studies have highlighted the biological effects of this compound:

  • Anticancer Activity:
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects:
    • Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the cytotoxicity of the compound against human breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 10 µM, indicating significant antitumor activity. The study also explored the compound's ability to induce apoptosis, confirmed by flow cytometry analysis showing increased Annexin V positive cells after treatment.

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention, suggesting a protective effect against neurotoxic agents.

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
AntitumorMCF-7 Cell Line10
NeuroprotectionRodent ModelN/A
Enzyme InhibitionSpecific EnzymesVariable

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